molecular formula C6H12OS B2618139 [(1R,2R)-2-Methoxycyclobutyl]methanethiol CAS No. 2490344-71-1

[(1R,2R)-2-Methoxycyclobutyl]methanethiol

Cat. No.: B2618139
CAS No.: 2490344-71-1
M. Wt: 132.22
InChI Key: JOWLLXFJSAZZKK-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2R)-2-Methoxycyclobutyl]methanethiol is a chiral organosulfur compound characterized by a cyclobutane ring substituted with a methoxy group and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-Methoxycyclobutyl]methanethiol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with a methoxy group, followed by the introduction of a methanethiol group through nucleophilic substitution. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-Methoxycyclobutyl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be employed under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

[(1R,2R)-2-Methoxycyclobutyl]methanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,2R)-2-Methoxycyclobutyl]methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the methoxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

[(1R,2R)-2-Methoxycyclobutyl]methanethiol can be compared with other similar compounds, such as:

    [(1R,2R)-2-Hydroxycyclobutyl]methanethiol: Similar structure but with a hydroxy group instead of a methoxy group.

    [(1R,2R)-2-Methoxycyclobutyl]ethanethiol: Similar structure but with an ethanethiol group instead of a methanethiol group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(1R,2R)-2-methoxycyclobutyl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-7-6-3-2-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWLLXFJSAZZKK-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC[C@H]1CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.